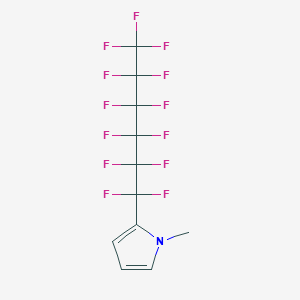
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- is a fluorinated pyrrole derivative. This compound is characterized by the presence of a tridecafluorohexyl group attached to the second position of the pyrrole ring, and a methyl group attached to the nitrogen atom. The incorporation of fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
The synthesis of 1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with a tridecafluorohexyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the halide, resulting in the formation of the desired product.
Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired scale and purity of the product.
化学反应分析
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of pyrrole oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorinated alkyl group can be replaced by other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution with alkyl halides can introduce new alkyl groups to the pyrrole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidines.
科学研究应用
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways. This compound may be used in the design of fluorinated drugs or probes for imaging and diagnostic purposes.
Medicine: The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds. 1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- may be explored for its potential therapeutic applications.
Industry: Fluorinated compounds are widely used in various industrial applications, including the production of specialty polymers, surfactants, and coatings. This compound’s unique properties make it suitable for such applications.
作用机制
The mechanism of action of 1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- involves its interaction with specific molecular targets and pathways. The presence of the fluorinated alkyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-methyl-2-(perfluorooctyl)-: This compound has a longer perfluorinated alkyl chain, which may result in different chemical and physical properties.
1H-Pyrrole, 1-methyl-2-(nonafluorobutyl)-: This compound has a shorter perfluorinated alkyl chain, which can affect its reactivity and applications.
1H-Pyrrole, 1-methyl-2-(pentafluoropropyl)-: The presence of fewer fluorine atoms may lead to different interactions with biological and chemical systems.
属性
CAS 编号 |
64435-67-2 |
|---|---|
分子式 |
C11H6F13N |
分子量 |
399.15 g/mol |
IUPAC 名称 |
1-methyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrrole |
InChI |
InChI=1S/C11H6F13N/c1-25-4-2-3-5(25)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2-4H,1H3 |
InChI 键 |
CZWWAAJCRNYGSO-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
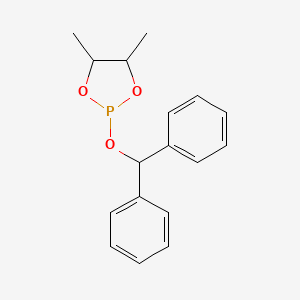
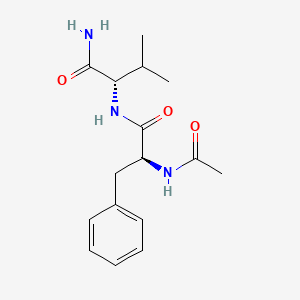
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)
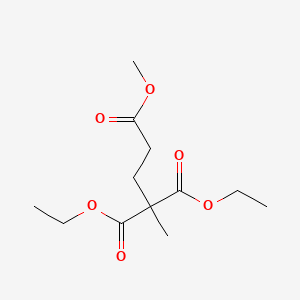
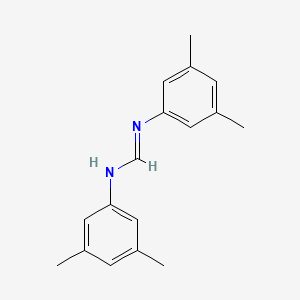
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)

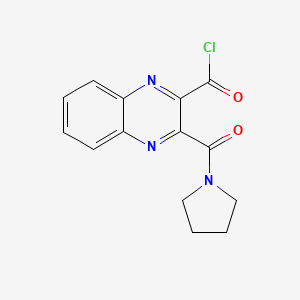
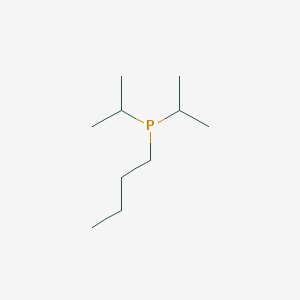
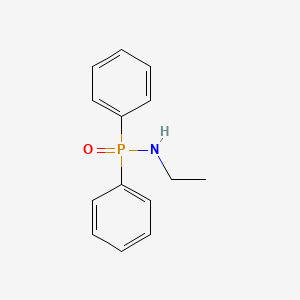
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)

